molecular formula C9H8O B14624387 2-(4-Methylphenyl)ethen-1-one CAS No. 58784-43-3

2-(4-Methylphenyl)ethen-1-one

Cat. No.: B14624387
CAS No.: 58784-43-3
M. Wt: 132.16 g/mol
InChI Key: SDOGCQCEZASWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)ethen-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features an ethenone group attached to a 4-methylphenyl ring, a structure often utilized as a building block or intermediate in the development of more complex molecules. Compounds with the 4-methylphenyl (p-tolyl) group are frequently explored in pharmaceutical research for their potential biological activity. For instance, research into p-tolyl-containing ketones has shown their relevance in various therapeutic areas . In particular, some structurally related compounds have been investigated for their role as inhibitors in antiviral research, targeting pathogens such as HIV . Other analogues have been studied for their interactions with the central nervous system, such as acting as monoamine uptake inhibitors, highlighting the potential of this chemical scaffold in neuroscience research . Researchers value this compound for its utility in constructing novel molecular entities and probing biochemical pathways. This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

58784-43-3

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c1-8-2-4-9(5-3-8)6-7-10/h2-6H,1H3

InChI Key

SDOGCQCEZASWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)ethenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH3+CH3COClAlCl3C6H4(CH3)COCH3+HCl\text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COCH}_3 + \text{HCl} C6​H5​CH3​+CH3​COClAlCl3​​C6​H4​(CH3​)COCH3​+HCl

Industrial Production Methods

In industrial settings, the production of 2-(4-Methylphenyl)ethenone often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry approaches, such as biocatalysis with Saccharomyces cerevisiae and natural deep eutectic solvents, has also been explored to produce chiral building blocks from acetophenone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylbenzoic acid.

    Reduction: It can be reduced to 4-methylphenylethanol.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylphenylethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methylphenyl)ethenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethenone involves its interaction with various molecular targets and pathways. As an electrophilic compound, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. The presence of the carbonyl group in the molecule makes it reactive towards nucleophiles, leading to the formation of various adducts and derivatives .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 4-methylphenyl moiety is a common feature in several compounds across the evidence. Key comparisons include:

  • Electron-donating vs. electron-withdrawing groups :
    • The methyl group in 2-(4-methylphenyl)ethen-1-one is electron-donating, enhancing the stability of the aromatic ring but reducing electrophilicity at the ketone carbonyl compared to derivatives with electron-withdrawing substituents (e.g., sulfonyl or nitro groups).
    • In 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (), the methylsulfonyl group increases polarity and hydrogen-bonding capacity, leading to a higher melting point (187°C) compared to the methylthio analogue (105°C) .

Physical Properties

Comparative data for melting points and solubility:

Compound Name Substituent Melting Point (°C) Key Properties
2-(4-Methylphenyl)ethen-1-one (hypothetical) 4-Methyl Not reported Likely low polarity, moderate solubility
2-[4-(Methylthio)phenyl]chromenone (1) 4-Methylthio 105 Moderate polarity, higher solubility
2-[4-(Methylsulfonyl)phenyl]chromenone (1) 4-Methylsulfonyl 187 High polarity, low organic solubility
1-(4-Ethylphenyl)-2-methylpropan-1-one (8) 4-Ethyl Not reported Increased hydrophobicity vs. methyl

The methyl group in the target compound likely results in a lower melting point compared to sulfonyl or thio derivatives due to reduced intermolecular interactions .

Research Findings and Implications

  • Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl) significantly elevate melting points and alter solubility, critical for pharmaceutical formulation .
  • Synthetic Flexibility : Base-catalyzed condensations () are versatile for generating diverse aryl ketones, though yields vary with substituent steric demands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.